1-(4-Phenylphenyl)propylhydrazine
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Overview
Description
1-(4-Phenylphenyl)propylhydrazine is an organic compound with the molecular formula C15H18N2. It is a hydrazine derivative characterized by the presence of a propyl group attached to a biphenyl structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)propylhydrazine can be synthesized through several methods. One common approach involves the reaction of 1-(4-Phenylphenyl)propan-1-one with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of an acid catalyst, such as hydrochloric acid, to yield the desired hydrazine derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenylphenyl)propylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while substitution reactions can produce various substituted hydrazine derivatives .
Scientific Research Applications
1-(4-Phenylphenyl)propylhydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Phenylphenyl)propylhydrazine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity.
Benzylhydrazine: Another hydrazine derivative with a benzyl group instead of a biphenyl structure.
1-(4-Methylphenyl)propylhydrazine: A structurally similar compound with a methyl group on the phenyl ring
Uniqueness: 1-(4-Phenylphenyl)propylhydrazine is unique due to its biphenyl structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
92869-78-8 |
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Molecular Formula |
C15H18N2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
1-(4-phenylphenyl)propylhydrazine |
InChI |
InChI=1S/C15H18N2/c1-2-15(17-16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11,15,17H,2,16H2,1H3 |
InChI Key |
JANVXFIIOSCFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)NN |
Origin of Product |
United States |
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